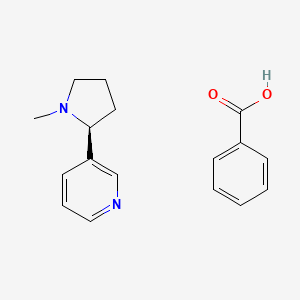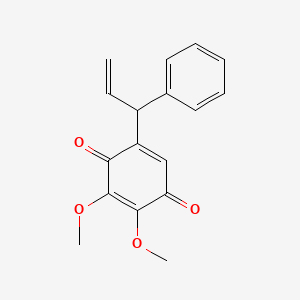
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-(1-phenyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxydalbergione is a chemical compound belonging to the class of ubiquinones. It is characterized by its unique structure, which includes two methoxy groups attached to a dalbergione backbone. This compound is known for its potent biological activities, particularly its anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxydalbergione can be synthesized through various synthetic routes. One common method involves the isolation of the compound from natural sources such as Dalbergia melanoxylon. The isolation process typically includes solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production of 3,4-Dimethoxydalbergione involves large-scale extraction from plant sources, followed by purification using advanced chromatographic methods. The reaction conditions often include the use of solvents like dichloromethane, ethyl acetate, and n-butanol .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethoxydalbergione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Applications De Recherche Scientifique
3,4-Dimethoxydalbergione has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of ubiquinones.
Biology: It is investigated for its anti-inflammatory properties and potential therapeutic applications.
Medicine: It is explored for its potential use in treating inflammatory diseases.
Industry: It is used in the synthesis of other biologically active compounds
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxydalbergione involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. The pathways involved include the inhibition of inflammatory mediators and the activation of antioxidant defenses .
Comparaison Avec Des Composés Similaires
- 4-Methoxydalbergione
- 4’-Hydroxy-4-methoxydalbergione
- 3’-Hydroxy-4,4’-dimethoxydalbergione
Comparison: 3,4-Dimethoxydalbergione is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it possesses higher anti-inflammatory potency and different reactivity profiles .
Propriétés
Numéro CAS |
41043-20-3 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3 |
Clé InChI |
LJEJBLOFFDLRIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


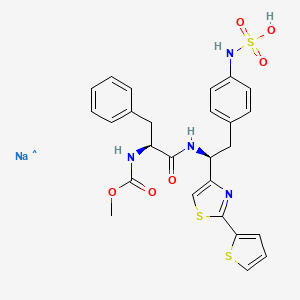

![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
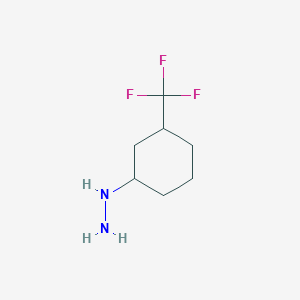
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)


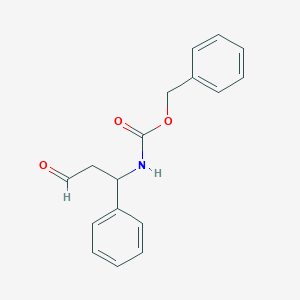


![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
